molecular formula C9H10ClNS B11903500 4-Chloro-2-((cyclopropylmethyl)thio)pyridine CAS No. 1346707-39-8

4-Chloro-2-((cyclopropylmethyl)thio)pyridine

Cat. No.: B11903500
CAS No.: 1346707-39-8
M. Wt: 199.70 g/mol
InChI Key: FNKDPRGSPDXFOF-UHFFFAOYSA-N
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Description

4-Chloro-2-((cyclopropylmethyl)thio)pyridine is a chemical compound with the molecular formula C9H10ClNS and a molecular weight of 199.7 g/mol . It is a pyridine derivative that features a chloro group at the 4-position and a cyclopropylmethylthio group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((cyclopropylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with cyclopropylmethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((cyclopropylmethyl)thio)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-((cyclopropylmethyl)thio)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-((cyclopropylmethyl)thio)pyridine involves its interaction with specific molecular targets. The chloro and thioether groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-((cyclopropylmethyl)thio)pyridine is unique due to the presence of the cyclopropylmethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar pyridine derivatives .

Properties

CAS No.

1346707-39-8

Molecular Formula

C9H10ClNS

Molecular Weight

199.70 g/mol

IUPAC Name

4-chloro-2-(cyclopropylmethylsulfanyl)pyridine

InChI

InChI=1S/C9H10ClNS/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2

InChI Key

FNKDPRGSPDXFOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CSC2=NC=CC(=C2)Cl

Origin of Product

United States

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